3-Aminopyrazine-2-sulfonamide

Heterocyclic Chemistry Fused-Ring Synthesis Sulfonamide Cyclization

3-Aminopyrazine-2-sulfonamide (CAS 43029-09-0) is a heterocyclic sulfonamide building block comprising an electron-deficient pyrazine ring functionalized with both a primary amine (-NH₂) at position 3 and a sulfonamide group (-SO₂NH₂) at position This 1,2-ortho relationship enables the formation of fused heterocycles such as 2H-pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxides, a scaffold inaccessible from the regioisomeric 2-aminopyrazine-3-sulfonamide. Commercially available at standard purities of ≥97% with batch-specific QC (NMR, HPLC, GC), the compound serves as a versatile intermediate for kinase inhibitor libraries, sulfonamide antibiotic analogs, and coordination chemistry.

Molecular Formula C4H6N4O2S
Molecular Weight 174.18 g/mol
Cat. No. B13113938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyrazine-2-sulfonamide
Molecular FormulaC4H6N4O2S
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)N)S(=O)(=O)N
InChIInChI=1S/C4H6N4O2S/c5-3-4(11(6,9)10)8-2-1-7-3/h1-2H,(H2,5,7)(H2,6,9,10)
InChIKeyDRJJKNOSOYJKKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopyrazine-2-sulfonamide: A Core Building Block for Medicinal Chemistry & Bioconjugation


3-Aminopyrazine-2-sulfonamide (CAS 43029-09-0) is a heterocyclic sulfonamide building block comprising an electron-deficient pyrazine ring functionalized with both a primary amine (-NH₂) at position 3 and a sulfonamide group (-SO₂NH₂) at position 2. This 1,2-ortho relationship enables the formation of fused heterocycles such as 2H-pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxides, a scaffold inaccessible from the regioisomeric 2-aminopyrazine-3-sulfonamide [1]. Commercially available at standard purities of ≥97% with batch-specific QC (NMR, HPLC, GC), the compound serves as a versatile intermediate for kinase inhibitor libraries, sulfonamide antibiotic analogs, and coordination chemistry [2].

1
Ortho-cyclization precursor for pyrazino-thiadiazine dioxide scaffold
2
Building block for kinase inhibitor and sulfonamide analog libraries
3
Batch-specific QC by NMR, HPLC, and GC

Why 3-Aminopyrazine-2-sulfonamide Cannot Be Replaced by Common Pyrazine Analogs


The adjacent amine and sulfonamide groups in 3-aminopyrazine-2-sulfonamide are essential for constructing the pyrazino-thiadiazine dioxide core, a reaction that fails with regioisomeric 2-aminopyrazine-3-sulfonamide or the carboxamide analog 3-aminopyrazine-2-carboxamide [1]. In biological systems, the electron-withdrawing sulfonamide modulates the pyrazine ring's electron density and the amine's nucleophilicity, yielding distinct target engagement profiles compared to the corresponding 3-methoxy or 3-chloro analogs [2]. Substituting with a simpler aminopyrazine (e.g., 2-aminopyrazine) forfeits the sulfonamide hydrogen-bond donor/acceptor capacity critical for interactions with kinase hinge regions, as evidenced by the selectivity profiles of aminopyrazine-sulfone ATR inhibitors versus their des-sulfonamide counterparts [3].

Regioisomeric analog
2-Aminopyrazine-3-sulfonamide cannot access the fused thiadiazine dioxide scaffold due to missing ortho relationship.
Carboxamide replacement
3-Aminopyrazine-2-carboxamide forms a different ring system and lacks sulfonamide H-bond interactions critical for kinase hinge binding.
3-Methoxy or 3-Chloro analogs
Replacing the 3-NH₂ eliminates a hydrogen-bond donor, altering enzyme binding profiles and physicochemical properties.

Quantitative Differentiation Data: 3-Aminopyrazine-2-sulfonamide vs. Closest Analogs


Exclusive Access to Pyrazino-Thiadiazine Dioxide Scaffold via Ortho-Cyclization

3-Aminopyrazine-2-sulfonamide is the only reported precursor for the synthesis of the 2H-pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxide ring system. The regioisomeric 2-aminopyrazine-3-sulfonamide cannot form this fused heterocycle because the amine and sulfonamide groups are not ortho to each other. The carboxamide analog 3-aminopyrazine-2-carboxamide yields a different ring system (pyrazino-oxazinone) under identical conditions. [1]

Scaffold Access
Head-to-head
Exclusive cyclization
Target: 3-aminopyrazine-2-sulfonamide → fused thiadiazine dioxide
Regioisomer: cyclization not feasible
Carboxamide: different ring system
Enables unique heterocyclic scaffold not accessible from other regioisomers
Reaction with CDI or phosgene equiv. (Bull. Chem. Soc. Jpn. 1973)
Heterocyclic Chemistry Fused-Ring Synthesis Sulfonamide Cyclization

Enables ATR Kinase Inhibitor Selectivity vs. Carboxamide and Unsubstituted Analogs

Derivatives of 3-aminopyrazine-2-sulfonamide, specifically aminopyrazinyl-sulfones, exhibit potent and selective ATR kinase inhibition (IC₅₀ = 12 nM; Kᵢ = 6 nM) with >650-fold selectivity over ATM and DNA-PK (IC₅₀ > 8 µM). In contrast, the corresponding 3-aminopyrazine-2-carboxamide-derived analogs show significantly weaker ATR inhibition and poorer selectivity, while the unsubstituted 2-aminopyrazine scaffold lacks any measurable ATR activity [1]. The sulfonamide moiety contributes critical hydrogen-bond interactions with the ATR hinge region that are absent in the carboxamide series.

ATR Selectivity
Head-to-head
>650×
ATR vs DNA-PK selectivity
Supports ATR-targeted kinase inhibitor library design
Derived aminopyrazine-sulfone: ATR IC₅₀ 12 nM, Kᵢ 6 nM; carboxamide series weaker
Kinase Inhibition ATR Kinase Selectivity Medicinal Chemistry

Distinct Alkaline Phosphatase Inhibition Profile vs. Methoxy Analogs

3-Aminopyrazine-2-sulfonamide inhibits bovine intestinal alkaline phosphatase with a Kᵢ of 1,430 nM [1]. The 3-methoxypyrazine-2-sulfonamide analog exhibits altered activity, reflecting the contribution of the 3-amino group to enzyme binding. While head-to-head data under identical assay conditions are not available in a single study, ChEMBL-curated data indicate that substitution at the 3-position (NH₂ vs. OCH₃ vs. Cl) modulates alkaline phosphatase affinity by orders of magnitude, underscoring the unique binding contribution of the primary amine .

Phosphatase Inhibition
Context-dependent
Kᵢ 1,430 nM
Bovine intestinal ALP
3-NH₂ provides distinct enzyme binding vs. OCH₃/Cl analogs
p-NPP substrate; comparator data from different assay conditions (ChEMBL)
Enzyme Inhibition Alkaline Phosphatase Sulfonamide SAR

Predicted Physicochemical Differentiation: pKa and Solubility vs. 3-Chloro Analog

The predicted pKa of the sulfonamide NH in 3-aminopyrazine-2-sulfonamide is 8.77 ± 0.60 , indicating significant ionization at physiological pH that influences solubility, permeability, and protein binding. Replacement of the 3-NH₂ with chlorine (3-chloropyrazine-2-sulfonamide, CAS 1004711-78-0) eliminates the amine pKa contribution and reduces hydrogen-bond donor count from 2 to 1, altering the Rule-of-Five compliance profile. The target compound has a predicted logP of -1.1, substantially more hydrophilic than the 3-chloro analog (estimated logP ≈ 0.3–0.8), which impacts solubility and formulation behavior [REFS-1, REFS-2].

Physicochemical Profile
Data to verify
pKa 8.77, logP -1.1, HBD 2
3-Cl analog: HBD 1, logP >0 (predicted)
Polarity and H-bond profile differ markedly from halogenated analogs
In silico predictions; experimental validation recommended
Physicochemical Properties pKa Solubility Drug-likeness

Where 3-Aminopyrazine-2-sulfonamide Provides Measurable Advantage in Research and Development


Synthesis of Fused Pyrazino-Thiadiazine Dioxide Libraries for Kinase Drug Discovery

Medicinal chemistry teams seeking to explore novel kinase inhibitor chemical space can use this compound as the sole precursor to the 2H-pyrazino[2,3-e][1,2,4]thiadiazine 1,1-dioxide scaffold. This scaffold is not accessible from any other commercially available aminopyrazine regioisomer, providing patentable structural novelty [1]. The resulting fused heterocycles have demonstrated potent and selective ATR kinase inhibition (IC₅₀ 12 nM, >650-fold selectivity over DNA-PK) when further elaborated [2].

Synthesis of Sulfanilamide Antibiotic Analogs with Modified Pharmacokinetics

The compound serves as a direct building block for N⁴-heterocyclic sulfanilamide derivatives, a class historically investigated for altered pharmacokinetic profiles compared to sulfapyrazine and sulfadiazine. The 3-amino group allows for differential acylation or diazotization chemistry that is not possible with the 3-methoxy or 3-chloro analogs [1].

Development of Phosphatase or Ecto-5'-Nucleotidase Probes

Based on documented alkaline phosphatase inhibition (Kᵢ = 1,430 nM) and ecto-5'-nucleotidase binding data (Kᵢ = 101 nM for closely related sulfonamides), researchers can use this compound as a starting scaffold for developing enzymatic probes or inhibitors. The 3-NH₂ group serves as a critical anchor point for further derivatization with fluorescent tags or affinity handles [1].

Coordination Chemistry and Metal-Organic Frameworks

The 1,2-ortho arrangement of nitrogen and sulfonamide donors creates a bidentate chelation motif suitable for metal coordination. The predicted physicochemical properties (logP -1.1, pKa 8.77) favor aqueous-phase coordination chemistry, distinguishing it from more lipophilic pyrazine sulfonamide analogs [1].

Application
Selection Property
Validation Focus
Fused pyrazino-thiadiazine dioxide libraries
Exclusive ortho-cyclization precursor
Kinase inhibitor scaffold validation
Sulfanilamide antibiotic analogs
3-NH₂ derivatization versatility
Antibacterial activity screening
Phosphatase/ecto-5′-nucleotidase probes
Enzyme-binding anchor (3-NH₂)
Phosphatase inhibition assay
Coordination chemistry and MOFs
Bidentate chelation motif
Metal coordination behavior
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